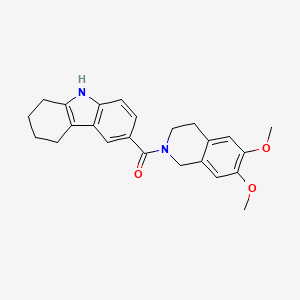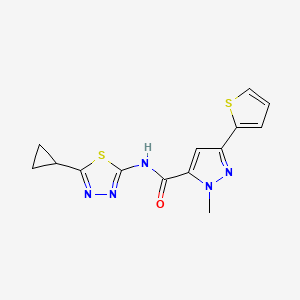![molecular formula C19H23N5O3 B10995408 3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide](/img/structure/B10995408.png)
3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide is a complex organic compound featuring a quinazolinone and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide typically involves multi-step organic reactions. One common route includes the formation of the oxadiazole ring through cyclization reactions involving amidoximes and carboxylic acids or their derivatives . The quinazolinone moiety can be synthesized via condensation reactions involving anthranilic acid derivatives and amides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The quinazolinone moiety can be reduced to its corresponding dihydroquinazoline.
Substitution: Both the oxadiazole and quinazolinone rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can yield nitro derivatives, while reduction of the quinazolinone can produce dihydroquinazoline derivatives .
Scientific Research Applications
N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide involves its interaction with specific molecular targets. The oxadiazole moiety can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. The quinazolinone ring can interact with DNA and proteins, potentially inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-aryl-5-propyl-1,2,4-oxadiazole: Similar in structure but lacks the quinazolinone moiety.
2-(1,2,4-oxadiazol-5-yl)anilines: Contains the oxadiazole ring but differs in the rest of the structure.
Uniqueness
N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide is unique due to the combination of the oxadiazole and quinazolinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H23N5O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]propanamide |
InChI |
InChI=1S/C19H23N5O3/c1-12(2)18-23-17(27-24-18)8-5-11-20-16(25)10-9-15-21-14-7-4-3-6-13(14)19(26)22-15/h3-4,6-7,12H,5,8-11H2,1-2H3,(H,20,25)(H,21,22,26) |
InChI Key |
ODFZHXSIBFVYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCCNC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-dimethoxy-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10995328.png)
![4-(3-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10995336.png)
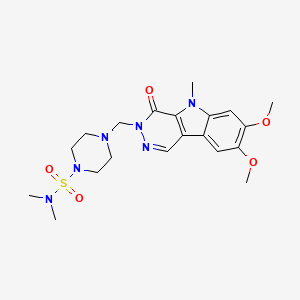
![3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10995339.png)

![N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide](/img/structure/B10995347.png)
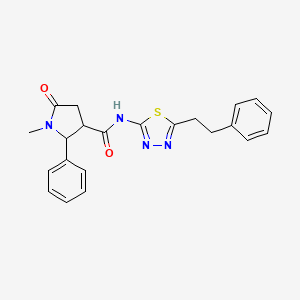
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B10995357.png)
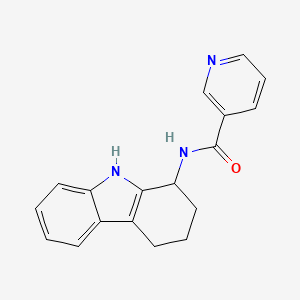
![3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-fluorobenzyl)propanamide](/img/structure/B10995379.png)
![3-(4-chlorophenyl)-N-{2-[2-(dimethylamino)ethoxy]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10995387.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B10995404.png)
